molecular formula C15H20N2O11 B12415157 Nicotinamide riboside tartrate

Nicotinamide riboside tartrate

Cat. No.: B12415157
M. Wt: 404.33 g/mol
InChI Key: TXLSDIXNZRLFCH-ZRDCEPLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinamide riboside tartrate is a compound that serves as a precursor to nicotinamide adenine dinucleotide, a crucial coenzyme involved in various metabolic processes. It is a form of vitamin B3 (niacin) and has gained attention for its potential health benefits, including improving oxidative metabolism and protecting against metabolic abnormalities induced by a high-fat diet .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide riboside tartrate can be synthesized through various methods. One common approach involves the reaction of nicotinamide with ribose in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the compound . Another method involves the reduction of nicotinamide riboside chloride using sodium dithionate as a reducing agent, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specific enzymes or catalysts to facilitate the reaction and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide riboside tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form nicotinamide adenine dinucleotide, a key molecule in energy metabolism .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium dithionate. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the products .

Major Products: The major products formed from these reactions include nicotinamide adenine dinucleotide and its reduced form, nicotinamide adenine dinucleotide phosphate .

Properties

Molecular Formula

C15H20N2O11

Molecular Weight

404.33 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C11H14N2O5.C4H6O6/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;5-1(3(7)8)2(6)4(9)10/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-,9-,11-;1-,2-/m11/s1

InChI Key

TXLSDIXNZRLFCH-ZRDCEPLESA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

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